molecular formula C10H24Cl2N2 B1493602 N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride CAS No. 2204559-58-8

N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride

Cat. No. B1493602
CAS RN: 2204559-58-8
M. Wt: 243.21 g/mol
InChI Key: IAKDEBAOTCCETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride, also known as CPMEBD, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 201.68 g/mol and a melting point of 125-128 °C. CPMEBD is used in a variety of scientific research applications, including drug discovery, biochemistry, and cell biology. In addition, CPMEBD is a versatile compound with several advantages that make it well-suited for laboratory experiments.

Scientific Research Applications

N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride has a variety of applications in scientific research. It is used in drug discovery, biochemistry, and cell biology, among other fields. In drug discovery, this compound is used to study the structure and activity of drug targets, such as enzymes and receptors. In biochemistry, this compound is used to study the structure and function of proteins, nucleic acids, and carbohydrates. In cell biology, this compound is used to study the structure and function of cells and their components.

Mechanism of Action

The mechanism of action of N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride is not fully understood. However, it is believed that this compound binds to proteins and other molecules in a manner similar to other small molecules. It is thought that this compound binds to proteins and other molecules by forming hydrogen bonds and other types of interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound has the potential to modulate the activity of proteins and other molecules in a manner similar to other small molecules. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities in animal models.

Advantages and Limitations for Lab Experiments

N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride has several advantages that make it well-suited for laboratory experiments. It is a relatively stable compound with a low melting point and a high solubility in water. In addition, this compound is relatively non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. However, this compound has some limitations. It is a relatively expensive compound and its solubility in organic solvents is low.

Future Directions

The potential applications of N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride are numerous and can be explored in a variety of future directions. For example, this compound could be used to study the structure and activity of drug targets, such as enzymes and receptors. In addition, this compound could be used to study the structure and function of proteins, nucleic acids, and carbohydrates. Furthermore, this compound could be used to study the structure and function of cells and their components. Finally, this compound could be used to study the mechanism of action of drugs and other small molecules.

properties

IUPAC Name

N'-(cyclopropylmethyl)-N'-ethylbutane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-2-12(8-4-3-7-11)9-10-5-6-10;;/h10H,2-9,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKDEBAOTCCETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCN)CC1CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride
Reactant of Route 5
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.